Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate
Overview
Description
“Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate”, also known as DMAA, is an organic ester compound. It has a CAS Number of 889955-22-0 and a molecular weight of 187.24 . The IUPAC name for this compound is methyl (5,5-dimethyl-2-morpholinyl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO3/c1-9(2)6-13-7(5-10-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Designer Substrate in Synthesis of Heterocyclic Scaffolds
Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a closely related compound, was synthesized for use in the construction of heterocyclic building blocks. This morpholine derivative showcases versatility as a "chemical multitalent," transforming into valuable heterocyclic compounds such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and others, demonstrating the broad utility of morpholine derivatives in organic synthesis (Pandey, Gaikwad, & Gadre, 2012).
Neurokinin-1 Receptor Antagonist Development
Another study involved a morpholine derivative, which was identified as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound demonstrated significant potential in pre-clinical tests for emesis and depression, highlighting the therapeutic application possibilities of morpholine derivatives in medical research (Harrison et al., 2001).
Platinum(II) Complexes for Cancer Therapy
Research on platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline revealed significant variations in cytotoxicities against the L1210 Murine leukaemia cell line. These studies provide insight into the relationship between molecular structure and biological activity, essential for designing more effective cancer therapies (Brodie, Collins, & Aldrich-Wright, 2004).
Synthesis of Substituted Thienylidene Compounds
Methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives were prepared efficiently under kinetic control. This process demonstrates the morpholine derivatives' utility in synthesizing complex organic compounds with high yields, useful in various chemical industries (Moghaddam et al., 2005).
Enhancement of Ethanol Production
Novel morpholinium ionic liquids were synthesized and used for the pretreatment of rice straw to enhance ethanol production. These findings suggest morpholine derivatives' potential to improve the efficiency of biofuel production processes, offering a more sustainable energy source (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).
Properties
IUPAC Name |
methyl 2-(5,5-dimethylmorpholin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2)6-13-7(5-10-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSOCVVNYMALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655159 | |
Record name | Methyl (5,5-dimethylmorpholin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889955-22-0 | |
Record name | Methyl (5,5-dimethylmorpholin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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